molecular formula C17H22N6O2 B11260902 N-(4-methylphenyl)-2-(3-methylpiperidin-1-yl)-5-nitropyrimidine-4,6-diamine

N-(4-methylphenyl)-2-(3-methylpiperidin-1-yl)-5-nitropyrimidine-4,6-diamine

Cat. No.: B11260902
M. Wt: 342.4 g/mol
InChI Key: VKJLJBCUPLGVOY-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-2-(3-methylpiperidin-1-yl)-5-nitropyrimidine-4,6-diamine is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyrimidine core substituted with nitro, methylphenyl, and methylpiperidinyl groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-2-(3-methylpiperidin-1-yl)-5-nitropyrimidine-4,6-diamine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic conditions.

    Substitution Reactions: The 4,6-diamine groups can be introduced through nucleophilic substitution reactions using appropriate amine precursors.

    Attachment of the Methylphenyl and Methylpiperidinyl Groups: These groups can be introduced via Friedel-Crafts alkylation or acylation reactions, followed by reductive amination to attach the piperidinyl moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The aromatic ring and the pyrimidine core can participate in electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with a metal catalyst, tin(II) chloride, or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.

Major Products

    Oxidation: Corresponding alcohols, aldehydes, or carboxylic acids.

    Reduction: Amines from the reduction of nitro groups.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, N-(4-methylphenyl)-2-(3-methylpiperidin-1-yl)-5-nitropyrimidine-4,6-diamine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound may serve as a lead compound for the development of new pharmaceuticals. Its structural features suggest potential activity as an enzyme inhibitor or receptor modulator, making it a candidate for drug discovery programs targeting various diseases.

Industry

In industrial applications, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its potential for forming stable, functionalized structures.

Mechanism of Action

The mechanism by which N-(4-methylphenyl)-2-(3-methylpiperidin-1-yl)-5-nitropyrimidine-4,6-diamine exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro group could participate in redox reactions, while the piperidinyl and methylphenyl groups might enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methylphenyl)-2-(3-methylpiperidin-1-yl)-5-aminopyrimidine-4,6-diamine: Similar structure but with an amino group instead of a nitro group.

    N-(4-methylphenyl)-2-(3-methylpiperidin-1-yl)-5-chloropyrimidine-4,6-diamine: Contains a chlorine atom instead of a nitro group.

    N-(4-methylphenyl)-2-(3-methylpiperidin-1-yl)-5-methoxypyrimidine-4,6-diamine: Features a methoxy group in place of the nitro group.

Uniqueness

N-(4-methylphenyl)-2-(3-methylpiperidin-1-yl)-5-nitropyrimidine-4,6-diamine is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This can influence its reactivity and interactions with biological targets, potentially leading to unique pharmacological profiles compared to its analogs.

Properties

Molecular Formula

C17H22N6O2

Molecular Weight

342.4 g/mol

IUPAC Name

4-N-(4-methylphenyl)-2-(3-methylpiperidin-1-yl)-5-nitropyrimidine-4,6-diamine

InChI

InChI=1S/C17H22N6O2/c1-11-5-7-13(8-6-11)19-16-14(23(24)25)15(18)20-17(21-16)22-9-3-4-12(2)10-22/h5-8,12H,3-4,9-10H2,1-2H3,(H3,18,19,20,21)

InChI Key

VKJLJBCUPLGVOY-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)C2=NC(=C(C(=N2)NC3=CC=C(C=C3)C)[N+](=O)[O-])N

Origin of Product

United States

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